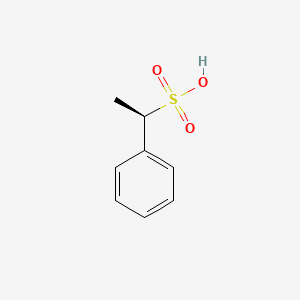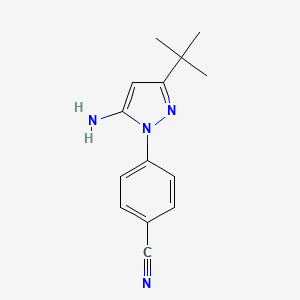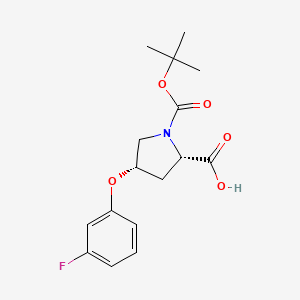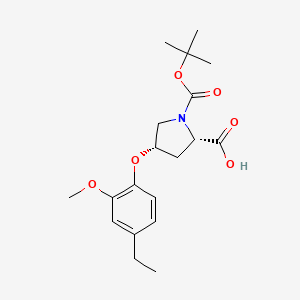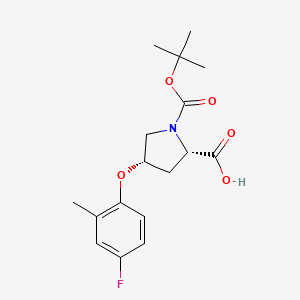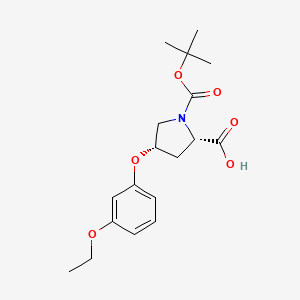
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
説明
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid, also known as TBEPA, is an organocarboxylic acid that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of various drugs on the central nervous system.
作用機序
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and improve cognitive function in animal models. It has also been shown to reduce inflammation and improve wound healing in animal models. In addition, it has been shown to reduce blood pressure and improve blood sugar levels in animal models.
実験室実験の利点と制限
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively non-toxic and has a low potential for side effects. However, there are several limitations. For example, it is not as potent as some other compounds, and it has a limited range of applications. In addition, it is not as well studied as some other compounds, so its effects may not be fully understood.
将来の方向性
There are a number of potential future directions for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used for therapeutic purposes. Another potential direction is to develop new synthetic methods for producing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in order to make it more accessible and cost-effective. Finally, further research could be conducted to explore the potential applications of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in other areas, such as the treatment of neurological disorders.
特性
IUPAC Name |
(2S,4S)-4-(2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-12-8-6-7-9-15(12)23-13-10-14(16(20)21)19(11-13)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUFVGDODLAMK-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



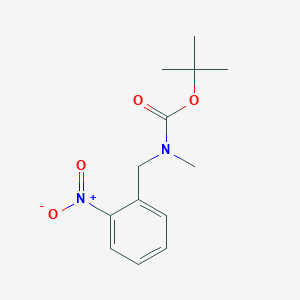
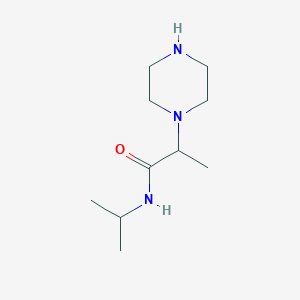



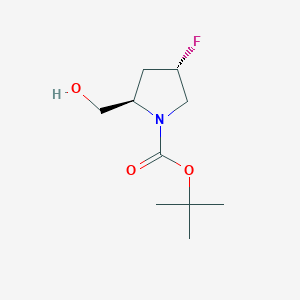
![1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3161226.png)

